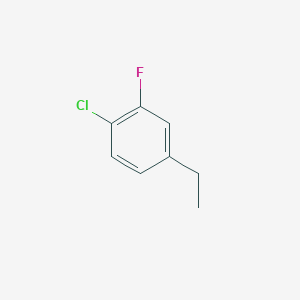

1-Chloro-4-ethyl-2-fluorobenzene

Description

1-Chloro-4-ethyl-2-fluorobenzene is a substituted aromatic compound with the chemical formula C₈H₈ClF. Its structure consists of a benzene (B151609) ring substituted with a chlorine atom, a fluorine atom, and an ethyl group. The precise positioning of these functional groups—chlorine at position 1, fluorine at position 2, and an ethyl group at position 4—imparts specific chemical properties and reactivity to the molecule, making it a subject of interest in targeted synthesis and materials science research. While detailed academic studies exclusively focused on this compound are not abundant, its structural motifs are common in a range of scientifically significant molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1369914-19-1 | C₈H₈ClF | 158.60 |

| 1-Chloro-4-ethylbenzene | 622-98-0 | C₈H₉Cl | 140.61 |

| 1-Ethyl-4-fluorobenzene | 459-47-2 | C₈H₉F | 124.15 |

| 1-Chloro-2-fluorobenzene | 348-51-6 | C₆H₄ClF | 130.55 |

Note: Data for related compounds is provided for contextual comparison. Specific experimental data for this compound is limited; values are often based on supplier information and computational predictions.

Halogenated benzene derivatives are a class of organic compounds where one or more hydrogen atoms on a benzene ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). scbt.com The introduction of halogens significantly alters the electronic properties and reactivity of the benzene ring. scbt.com This class of compounds is foundational in organic synthesis, serving as precursors for a wide variety of more complex molecules used in pharmaceuticals, agrochemicals, and materials science. scbt.com

The process of introducing a halogen to a benzene ring, known as halogenation, is a classic example of electrophilic aromatic substitution. acs.org The nature of the halogen, as well as the presence of other substituents on the ring, dictates the reactivity and the position of further substitutions. For instance, both chlorine and fluorine are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. However, they are also deactivating groups, making the ring less reactive towards electrophilic substitution compared to unsubstituted benzene.

In this compound, the benzene ring is polysubstituted. The presence of two different halogens and an alkyl group creates a unique reactivity profile. The ethyl group is an activating, ortho-, para-director, while the halogens are deactivating ortho-, para-directors. This interplay of electronic effects influences the molecule's potential for further functionalization. Theoretical studies on systems like halogen-benzene complexes show that these interactions are crucial for understanding molecular recognition and self-assembly processes. acs.org

The significance of this compound in organic synthesis lies in its potential as a versatile intermediate. Halogenated aromatic compounds are frequently used in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon bonds. The chlorine atom on the ring can participate in such reactions, allowing for the introduction of a wide range of other functional groups.

Research on related compounds highlights the synthetic utility of this structural arrangement. For example, various halogenated benzene derivatives are used as starting materials in the synthesis of agrochemicals and pharmaceuticals. scbt.com Specifically, compounds containing both chloro and fluoro substitutions are key precursors for certain dyes and herbicides.

Furthermore, studies on the reactivity of haloalkynes, which can be synthesized from halogenated benzenes, demonstrate their utility in forming complex molecular architectures. For instance, (bromoethynyl)benzenes with chloro and fluoro substituents have been shown to undergo visible-light-mediated cross-coupling reactions with thiols to form alkynyl thioethers, which are valuable structural motifs in medicinal chemistry. This suggests that derivatives of this compound could be valuable in similar synthetic applications.

The specific substitution pattern of this compound also makes it a potential precursor for liquid crystals and other advanced materials, where the fine-tuning of molecular shape and polarity is crucial. The presence of the ethyl group provides some steric bulk and lipophilicity, while the halogens contribute to the molecule's polarity and potential for intermolecular interactions.

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClF |

|---|---|

Molecular Weight |

158.60 g/mol |

IUPAC Name |

1-chloro-4-ethyl-2-fluorobenzene |

InChI |

InChI=1S/C8H8ClF/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |

InChI Key |

HVNKCQJGKUGMID-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 4 Ethyl 2 Fluorobenzene and Analogues

Strategies for Aromatic Halogenation

Chlorination Techniques in Aryl Systems

Electrophilic aromatic substitution is the most common pathway for the chlorination of benzene (B151609) and its derivatives. masterorganicchemistry.comwikipedia.org This method typically involves the reaction of the aromatic compound with chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org The catalyst polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺) that is attacked by the electron-rich aromatic ring. masterorganicchemistry.com The reaction proceeds through a carbocation intermediate, known as a sigma complex or arenium ion, from which a proton is lost to restore aromaticity and yield the chlorinated product. msu.edu

Fluorination Techniques in Aryl Systems

Direct fluorination of aromatic rings with fluorine gas (F₂) is generally not practical due to the extreme reactivity of fluorine, which often leads to violent reactions and a mixture of products. chemistrysteps.com Therefore, indirect methods are preferred for the synthesis of fluoroarenes.

The premier method for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. numberanalytics.comnumberanalytics.comwikipedia.org This reaction involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. byjus.com The subsequent addition of fluoroboric acid (HBF₄) or other tetrafluoroborate (B81430) salts precipitates an aryl diazonium tetrafluoroborate intermediate. wikipedia.orgbyjus.com Gentle heating of this isolated salt causes it to decompose, releasing nitrogen gas and boron trifluoride, and yielding the desired aryl fluoride (B91410). wikipedia.org

The Balz-Schiemann reaction is a versatile and reliable method for preparing a wide range of fluoroarenes. numberanalytics.comnumberanalytics.com Modifications to the classic procedure have been developed to improve yields and expand substrate scope, including the use of different counterions like hexafluorophosphates (PF₆⁻) or conducting the reaction in a single pot without isolating the potentially explosive diazonium salt. wikipedia.orgresearchgate.net

Introduction of the Ethyl Moiety

The incorporation of alkyl chains, such as an ethyl group, onto a benzene ring is most commonly achieved through Friedel-Crafts reactions.

Alkylation Approaches to Ethyl-Substituted Benzene Derivatives

The Friedel-Crafts alkylation, developed by Charles Friedel and James Crafts in 1877, is a classic method for forming carbon-carbon bonds with aromatic rings. wikipedia.org The reaction typically involves treating an aromatic hydrocarbon with an alkyl halide (e.g., chloroethane (B1197429) or bromoethane) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orglibretexts.org The Lewis acid helps generate a carbocation electrophile from the alkyl halide, which is then attacked by the aromatic ring. msu.edu

A significant limitation of Friedel-Crafts alkylation is the propensity for carbocation rearrangement to form a more stable carbocation, which can lead to isomeric products. Furthermore, the product of the reaction, an alkylbenzene, is more reactive than the starting material because alkyl groups are activating. libretexts.org This can result in polyalkylation, where multiple alkyl groups are added to the ring. libretexts.org

To circumvent these issues, an alternative two-step method is often employed: Friedel-Crafts acylation followed by reduction. The acylation reaction uses an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) with a Lewis acid catalyst. msu.edulibretexts.org This introduces a deactivating acyl group onto the ring, which prevents further substitution. The resulting aryl ketone can then be reduced to the desired alkylbenzene through methods like the Clemmensen (using zinc-mercury amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction. This sequence reliably produces the straight-chain alkylated product without rearrangement or polyalkylation.

Multi-step Synthesis Pathways

The synthesis of a trisubstituted benzene like 1-Chloro-4-ethyl-2-fluorobenzene requires a carefully planned sequence of reactions that considers the directing effects of the substituents at each stage.

Sequential Halogenation and Alkylation Strategies

A plausible synthetic route to this compound can be designed by starting with a simpler, commercially available substituted benzene. The order in which the substituents are introduced is crucial for achieving the desired 1,2,4-substitution pattern.

Proposed Synthetic Pathway:

One logical approach begins with 1-chloro-2-fluorobenzene . The directing effects of both the fluorine and chlorine atoms must be considered for the subsequent introduction of the ethyl group. Both are ortho-, para-directors. unizin.org However, fluorine's resonance donation is more effective than chlorine's, making the positions relative to the fluorine atom more activated. echemi.comstackexchange.com Specifically, the para position to the fluorine atom is the most favorable site for electrophilic attack.

Friedel-Crafts Acylation: The starting material, 1-chloro-2-fluorobenzene, can undergo Friedel-Crafts acylation with acetyl chloride (CH₃COCl) and a Lewis acid catalyst like AlCl₃. The fluorine atom strongly directs the incoming acyl group to its para position. This results in the formation of 2-(4-chloro-2-fluorophenyl)ethan-1-one. The chlorine atom at position 1 also directs ortho/para, and its para position aligns with the fluorine's para position, reinforcing this regioselectivity.

Clemmensen or Wolff-Kishner Reduction: The ketone functional group of 2-(4-chloro-2-fluorophenyl)ethan-1-one is then reduced to a methylene (B1212753) (CH₂) group. This can be accomplished using standard reduction methods to yield the final product, This compound .

This pathway strategically uses the powerful directing effect of the fluorine substituent to control the regiochemical outcome of the Friedel-Crafts reaction, providing a direct route to the target compound. An alternative, though likely longer, route could involve starting with 4-chloro-2-fluoroaniline (B1294793) and converting the amine to an ethyl group, but this is a more complex transformation. prepchem.com

Nitration-Reduction Sequences in Substituted Benzene Synthesis

A powerful strategy for synthesizing substituted benzenes involves the use of nitration-reduction sequences to control the placement of substituents. Aromatic nitration, typically achieved with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro group (-NO₂) onto the benzene ring. youtube.commasterorganicchemistry.comlibretexts.org The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. youtube.comlibretexts.org This directing effect is crucial for installing a subsequent substituent at the meta position. youtube.com For instance, the nitration of a monosubstituted benzene can be followed by another EAS reaction, like chlorination, to yield a meta-substituted product. youtube.com

Once the desired substitution pattern is achieved, the nitro group can be reduced to an amino group (-NH₂). masterorganicchemistry.com This transformation is significant because it converts a meta-directing group into a potent ortho-, para-directing activating group. libretexts.orgmasterorganicchemistry.com Common reducing agents for this purpose include metals like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or catalytic hydrogenation (H₂ over a palladium or platinum catalyst). youtube.commasterorganicchemistry.com The resulting arylamine can then undergo further reactions, such as diazotization, to introduce a wide variety of other functional groups.

This nitration-reduction pathway provides a versatile method for producing isomers that may not be accessible through direct substitution routes. masterorganicchemistry.com For example, to synthesize a meta-disubstituted product where both substituents are ortho-, para-directors, one might introduce one group, perform a nitration, add the second group directed by the first, and then reduce the nitro group. youtube.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Directing Effect |

|---|---|---|

| -NO₂ (Nitro) | Deactivating | Meta |

| -NH₂ (Amino) | Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -OH (Hydroxyl) | Activating | Ortho, Para |

| -CH₂CH₃ (Ethyl) | Activating | Ortho, Para |

This table illustrates how different functional groups direct incoming electrophiles on a benzene ring.

Halogen Exchange Reactions for Aryl Fluorides

Halogen exchange reactions, particularly those that introduce fluorine, are a cornerstone in the synthesis of aryl fluorides. The classic Finkelstein reaction, while more common for alkyl halides, has aromatic analogues. The reverse reaction, or retro-Finkelstein reaction, is attractive for forming the strong carbon-fluorine bond. frontiersin.orgnih.gov

Metal-mediated processes are often employed to facilitate the exchange of heavier halogens (like bromine or iodine) for fluorine. frontiersin.orgnih.gov For example, a range of aryl iodides and bromides can be converted to the corresponding aryl fluorides using reagents like silver fluoride (AgF) with a catalytic amount of a palladium complex, such as one based on AdBrettPhos. frontiersin.orgnih.gov However, this method can sometimes be limited by the formation of regioisomers, especially with electron-rich aryl halides that lack ortho substituents. frontiersin.orgnih.gov

Copper-catalyzed methods have also emerged as effective for nucleophilic fluorination. snmjournals.org These reactions can utilize K¹⁸F, making them valuable for producing radiolabeled compounds for applications like Positron Emission Tomography (PET). snmjournals.orgoup.com Such copper-based systems can be effective even for electron-rich substrates, which are typically poor candidates for traditional nucleophilic aromatic substitution (SₙAr) reactions. snmjournals.org The SₙAr mechanism is generally limited to aryl halides that are activated by strong electron-withdrawing groups. libretexts.org

Table 2: Examples of Halogen Exchange Reactions for Aryl Fluoride Synthesis

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| Aryl Bromide/Iodide | AgF, Pd-catalyst (e.g., AdBrettPhos) | Aryl Fluoride | Metal-Mediated Halogen Exchange |

| Aryl Halide (-Br, -Cl, -I) | K¹⁸F, L-Cu-OTf complex | ¹⁸F-Aryl Fluoride | Copper-Catalyzed Radiofluorination |

This table provides an overview of different methodologies for synthesizing aryl fluorides via halogen exchange.

Precursor Compounds and Building Blocks in Synthesis

The selection of appropriate starting materials is fundamental to the successful synthesis of complex aromatic compounds. Substituted anilines, phenols, and acetophenones are common and versatile precursors.

Role of Substituted Anilines in Halogenated Benzene Synthesis

Substituted anilines are highly valuable precursors in the synthesis of halogenated benzenes due to the strong activating and ortho-, para-directing nature of the amino (-NH₂) group. byjus.com This high reactivity can sometimes be a drawback, leading to over-halogenation or side reactions. libretexts.orgnih.gov For instance, the reaction of aniline (B41778) with bromine water readily produces 2,4,6-tribromoaniline. byjus.com

To control the reactivity and achieve selective substitution, the amino group is often temporarily modified by converting it into an amide, such as acetanilide, through reaction with acetic anhydride. youtube.comlibretexts.org This acetylation attenuates the activating influence of the nitrogen, making the substituent moderately activating while still being ortho-, para-directing. youtube.comlibretexts.org This allows for more controlled electrophilic substitution, such as mononitration. libretexts.org The acetyl group can later be removed by hydrolysis to regenerate the amine. youtube.com

Furthermore, the amino group of anilines can be converted into a diazonium salt (-N₂⁺), which is an excellent leaving group. This allows for the introduction of a wide array of substituents, including halogens (via the Sandmeyer reaction), that are difficult to install directly. libretexts.org This two-step process of amine formation followed by diazotization and substitution significantly broadens the scope of accessible polysubstituted benzene derivatives. libretexts.org

Utilization of Functionalized Phenols and Acetophenones as Starting Materials

Functionalized phenols are important building blocks for synthesizing substituted aromatic compounds. nih.govorganic-chemistry.org The hydroxyl (-OH) group is a strong activating, ortho-, para-director, making the phenolic ring highly susceptible to electrophilic substitution. youtube.com Like anilines, the high reactivity of phenols can lead to polysubstitution. nih.gov

Phenols are also key starting materials in nucleophilic aromatic substitution reactions, especially when the ring is activated by electron-withdrawing groups. libretexts.org A well-known industrial process for phenol (B47542) synthesis involves the cumene (B47948) process, starting from benzene and propene. youtube.com More direct laboratory syntheses of substituted phenols can be achieved through methods like the conversion of hydroxypyrones and nitroalkenes. nih.gov Phenols can also be used in cyclization reactions with α-haloketones to form valuable heterocyclic structures like benzofurans. nih.gov

Acetophenones, which contain a meta-directing acetyl group (-COCH₃), are typically prepared via Friedel-Crafts acylation of a benzene ring. masterorganicchemistry.com The ketone functionality offers a synthetic handle for further transformations. The acetyl group can be reduced to an ethyl group (an ortho-, para-director) through reactions like the Wolff-Kishner or Clemmensen reduction. masterorganicchemistry.com This conversion of a meta-director to an ortho-, para-director is a crucial strategy in multi-step syntheses. masterorganicchemistry.com Alternatively, the ketone can be transformed into an ester via the Baeyer-Villiger oxidation, which also results in an ortho-, para-directing group. masterorganicchemistry.com This flexibility makes acetophenones versatile intermediates for constructing specifically substituted aromatic rings.

Computational and Theoretical Chemistry on 1 Chloro 4 Ethyl 2 Fluorobenzene and Halogenated Aromatics

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for investigating the intrinsic properties of molecules like 1-Chloro-4-ethyl-2-fluorobenzene. These computational methods allow for the detailed examination of electronic structure, reactivity, and molecular geometry, providing insights that are often difficult to obtain through experimental means alone. aimspress.commdpi.com

Predicting Reactivity and Regioselectivity through Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.comrsc.org For aromatic compounds, the energy and spatial distribution of these orbitals are crucial in determining the outcome of reactions like electrophilic aromatic substitution. preprints.orgquora.com

In the case of this compound, the substituents on the benzene (B151609) ring—chlorine, fluorine, and ethyl groups—exert significant influence on the electronic environment of the ring.

Inductive vs. Resonance Effects: Halogens (F, Cl) are electronegative and withdraw electron density from the ring via the inductive effect, which generally deactivates the ring towards electrophilic attack compared to benzene. quora.comlibretexts.org However, they also possess lone pairs of electrons that can be donated into the aromatic π-system through resonance (a conjugative effect), which directs incoming electrophiles to the ortho and para positions. youtube.comyoutube.com For halogens, the inductive effect typically outweighs the resonance effect, leading to deactivation but ortho-, para-direction. preprints.org

Activating Group: The ethyl group is an alkyl group, which is electron-donating through an inductive effect and hyperconjugation. This activates the ring, making it more nucleophilic and more reactive towards electrophiles than benzene. libretexts.org

Table 1: Illustrative Frontier Orbital Data for Substituted Benzenes This table presents representative calculated HOMO and LUMO energies for related substituted benzenes to illustrate substituent effects. Lower HOMO-LUMO gaps often correlate with higher reactivity. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Toluene (Ethylbenzene analogue) | -6.40 | -1.10 | 5.30 |

| Fluorobenzene (B45895) | -6.80 | -1.05 | 5.75 |

| Chlorobenzene | -6.78 | -1.25 | 5.53 |

Note: These are illustrative values and can vary based on the computational method and basis set used.

Electronic Structure Analysis and Molecular Optimization

DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.com For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

The electronic structure of the molecule is described by the distribution of electrons. DFT can be used to calculate various electronic properties, such as molecular electrostatic potential (MEP) and atomic charges. The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. chemrxiv.org In halogenated aromatics, the electronegative halogen atoms create regions of negative potential, while the hydrogen atoms of the ethyl group and the aromatic ring are generally in regions of positive potential.

Optimized geometry calculations for halogenated benzenes show how substituents affect the benzene ring's structure. For instance, the C-C bond lengths within the ring can vary slightly from the standard 1.39 Å of benzene, and the C-Halogen bond lengths are characteristic of the specific halogen. These structural parameters, along with calculated vibrational frequencies, provide a detailed molecular portrait that can be compared with experimental spectroscopic data. researchgate.net

Table 2: Representative Optimized Geometric Parameters for a Halogenated Benzene Derivative The following table shows typical bond lengths and angles for a molecule like dichlorobenzene, illustrating the data obtained from geometry optimization.

| Parameter | Value |

| C-C (aromatic) bond length | ~1.39 - 1.40 Å |

| C-H bond length | ~1.08 Å |

| C-Cl bond length | ~1.74 Å |

| C-C-C bond angle | ~120° |

| C-C-Cl bond angle | ~120° |

Note: These values are representative and would be specifically calculated for this compound in a dedicated study.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions. nih.govacs.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering a dynamic picture of the molecule's behavior in different environments (e.g., in solution or interacting with other molecules). rsc.org

Conformational Flexibility Studies of Halogenated Aromatic Systems (e.g., fluorobenzene nucleobase analogues)

While the benzene ring itself is rigid, the ethyl substituent in this compound has conformational flexibility due to rotation around the C(ring)-C(ethyl) bond. MD simulations can explore the rotational energy barrier and the preferred orientation of the ethyl group relative to the ring.

More broadly, MD simulations are invaluable for studying how halogenated aromatic systems behave in complex biological environments. A prominent example is the study of fluorobenzene derivatives as nucleobase analogues in RNA and DNA. nih.gov These analogues are used as probes to study nucleic acid structure and stability. MD simulations have shown that incorporating fluorobenzene-based analogues into an RNA duplex can significantly increase conformational fluctuations, particularly motions like shearing and base-pair opening, compared to natural base pairs. nih.gov These simulations help to understand how such synthetic building blocks influence the fine structure and dynamics of biological macromolecules, which is crucial for their application in biotechnology and drug design. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational methodology that aims to build predictive models for the physicochemical properties of chemicals based on their molecular structure. mdpi.com These models establish a mathematical relationship between calculated molecular descriptors (numerical representations of molecular structure) and an experimentally measured property. nih.gov

Modeling Physicochemical Parameters from Molecular Structure (e.g., n-octanol/water partition coefficients)

The n-octanol/water partition coefficient (logP or logKow) is a critical physicochemical parameter that describes a compound's lipophilicity. It is essential for predicting a chemical's environmental fate, bioavailability, and toxicity. mdpi.comnih.gov QSPR models are frequently developed to predict logP values, saving time and resources compared to experimental measurements. pku.edu.cn

For halogenated aromatic compounds like this compound, QSPR models for logP would use descriptors that quantify key structural features. These can include:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Derived from the 3D structure, such as molecular volume or surface area. nih.gov

Quantum chemical descriptors: Such as HOMO/LUMO energies, dipole moment, or parameters derived from the molecular electrostatic potential. pku.edu.cn

Predictive Modeling of Biological Activities of Fluorobenzene Derivatives

Predictive modeling, utilizing computational techniques, has become an indispensable tool in modern chemistry and drug discovery. These in silico methods allow for the rational design and screening of novel compounds by forecasting their biological activities before synthesis, thereby saving time and resources. ceon.rs For fluorobenzene derivatives and other halogenated aromatics, predictive modeling primarily involves Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies to elucidate their potential as therapeutic agents or to assess their toxicological profiles. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov These models are built by developing a statistical relationship between calculated molecular descriptors of a series of compounds and their experimentally determined activities. nih.gov The resulting model can then be used to predict the activity of new, untested compounds. nih.gov Descriptors can be categorized as 2D or 3D and can represent various physicochemical properties such as electronic, steric, and lipophilic characteristics. nih.govnih.gov

For instance, 3D-QSAR studies have been successfully applied to quinazolinone derivatives containing a fluorobenzoyl moiety to model their antitumor activities against human lung (A549) and prostate (PC-3) cancer cell lines. rsc.org A predictive Comparative Molecular Field Analysis (CoMFA) model was constructed to guide future structural modifications to enhance potency. rsc.org Similarly, 2D-QSAR models have been developed for triazolothiadiazine compounds to predict their antifungal and antibiotic properties against various pathogens. nih.gov These models used topological and density functional theory (DFT) derived descriptors to explain the antimicrobial activities. nih.gov The statistical quality of a QSAR model is crucial for its predictive power, often evaluated by parameters like the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²). nih.govrjpbr.com

Table 1: Example of a 2D-QSAR Model for Antifungal Activity This table is illustrative, based on findings for structurally related heterocyclic compounds.

| Pathogen | Model Descriptors | R² | Q²LOO |

|---|---|---|---|

| Aspergillus niger | Connectivity, Electronegativity | 0.768 | 0.654 |

Source: Based on data from predictive modeling studies of heterocyclic compounds. nih.gov

Molecular Docking

Molecular docking is a structure-based computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. mdpi.com This technique helps in understanding the interaction between a drug candidate and its biological target at the molecular level, predicting binding affinity, and elucidating the mechanism of action. mdpi.comnih.gov The process involves generating various conformations of the ligand within the active site of the receptor and scoring them based on their binding energy. mdpi.comresearchgate.net

Molecular docking studies have been instrumental in evaluating the biological potential of various fluorinated aromatic compounds. For example, fluoro-substituted anilino derivatives of naturally occurring quinones were synthesized and subjected to molecular docking against the B-raf protein, a target in melanoma. nih.gov The in silico analysis revealed that the compounds exhibited good binding affinity, with one derivative showing particular promise as a lead molecule. nih.gov In another study, new derivatives of 4-fluorobenzoic acid were modeled as inhibitors of acetylcholinesterase and butyrylcholinesterase, revealing different binding conformations in the active sites of these enzymes. nih.gov

Docking studies can also be used to predict the inhibitory activity of compounds against key enzymes in pathogens. For instance, cyclic diphenylphosphonates were evaluated as potential inhibitors of DNA gyrase in fluoroquinolone-resistant bacteria. mdpi.com The docking results for the most potent compound showed a favorable binding energy and illustrated its binding mode in the active site, mediated by a magnesium ion. mdpi.com

Table 2: Illustrative Molecular Docking Scores of Fluoro-Substituted Compounds against a Protein Target This table is a representative example based on typical docking study results.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative A | -7.88 | THR56, SER59 |

| Derivative B | -5.44 | THR56 |

| Derivative C | -5.34 | GLU323 |

Source: Based on data from molecular docking studies of heterocyclic derivatives. researchgate.net

Predicted Biological Activities

Predictive modeling has been applied to a wide range of biological activities for fluorobenzene derivatives and related halogenated compounds. These include:

Anticancer Activity: QSAR and docking studies have been used to design and identify novel fluorinated compounds with potent activity against various cancer cell lines. rsc.orgnih.gov

Antimicrobial Activity: Computational models help in predicting the efficacy of fluorinated compounds against bacteria and fungi, including resistant strains. nih.govmdpi.com The presence of a halogen atom is often linked to enhanced antimicrobial effects. researchgate.net

Enzyme Inhibition: Many studies focus on predicting the inhibitory activity of fluorinated molecules against specific enzymes, such as cholinesterases or DNA gyrase, which are important targets for treating neurodegenerative diseases and bacterial infections, respectively. mdpi.comnih.gov

Endocrine Disruption: In silico methods are also employed to assess the potential adverse effects of halogenated aromatics, such as their ability to bind to nuclear hormone receptors and act as endocrine-disrupting compounds. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Pharmaceutical Synthesis

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. pharmtech.comhovione.com While specific examples detailing the use of 1-Chloro-4-ethyl-2-fluorobenzene as a direct precursor in the synthesis of commercial APIs are not extensively documented in publicly available literature, its structural motifs are found in molecules with significant biological activity.

The synthesis of complex APIs often involves multi-step processes where halogenated and fluorinated benzene (B151609) derivatives serve as key building blocks. beilstein-journals.org The presence of chlorine and fluorine atoms in this compound allows for various chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, to build more complex molecular architectures. google.com Although direct synthetic routes from this compound to specific named APIs are not explicitly detailed in the reviewed literature, the general importance of fluorinated compounds in the pharmaceutical industry is significant, with over 15% of all medicines containing at least one fluorine atom. pharmtech.comhovione.com

Research into the biological activities of structurally related compounds highlights the potential of the this compound scaffold in drug discovery.

Alkyl-fluorobenzene Derivatives as Anesthetic Antagonists: Recent studies have explored a library of alkyl-fluorobenzene derivatives for their ability to antagonize propofol-induced anesthesia. pharmtech.comnih.gov In a larval zebrafish model, several of these compounds demonstrated rapid antagonistic activity against propofol. nih.gov This suggests that the alkyl-fluorobenzene core, a feature of this compound, is a promising chemotype for the development of anesthetic reversal agents. pharmtech.comnih.gov The research indicated that the antagonistic potency is influenced by the size and shape of the alkyl side chains. nih.gov

Inotropic Activity: A study on a novel synthesized fluorobenzene (B45895) derivative has shown that it exhibits positive inotropic activity, meaning it increases the force of muscular contractions. beilstein-journals.org The research, conducted on an isolated rat heart model, indicated that the compound increased perfusion pressure and left ventricular pressure, suggesting a potential application in cardiovascular medicine. beilstein-journals.orgccspublishing.org.cn The mechanism of action appeared to differ from other known positive inotropic drugs, involving changes in the biological activity of both Na,K-ATPase and Ca2+-ATPase. beilstein-journals.orgccspublishing.org.cn While this study did not use this compound itself, it demonstrates the potential for fluorobenzene derivatives to possess significant cardiovascular effects.

| Compound Class | Investigated Activity | Key Findings | Model System |

| Alkyl-fluorobenzene Derivatives | Anesthetic Antagonism | Rapid reversal of propofol-induced immobility. Potency influenced by alkyl chain configuration. | Larval Zebrafish |

| Fluorobenzene Derivative | Inotropic Activity | Increased perfusion pressure and left ventricular pressure. | Isolated Rat Heart |

Intermediates in Agrochemical Development

Fluorinated compounds play a crucial role in the agrochemical industry, with a significant percentage of modern herbicides, insecticides, and fungicides containing fluorine. nih.govresearchgate.net The introduction of fluorine can enhance the efficacy, metabolic stability, and lipophilicity of these agents. nih.gov

Substituted chlorofluorobenzenes are valuable intermediates in the synthesis of agrochemicals. researchgate.net The specific substitution pattern of this compound could, in principle, be utilized to create novel herbicidal or pesticidal molecules. General synthetic routes to fluorinated agrochemicals often involve the use of fluorinated benzene derivatives as starting materials. ccspublishing.org.cn For instance, the synthesis of certain pyrazole-containing insecticides involves the use of fluorobenzene precursors. ccspublishing.org.cn However, a direct and documented synthetic pathway starting from this compound to a commercially available herbicide or pesticide was not identified in the reviewed scientific and patent literature.

| Agrochemical Class | General Precursor Type | Significance of Fluorination |

| Herbicides | Fluorinated N-phenylalkanesulfonamides | Influences biological activity and properties. |

| Insecticides | Pyrazole-containing compounds | Can be derived from fluorobenzene precursors. |

Role in Specialty Chemicals and Materials

The unique electronic properties conferred by the fluorine and chlorine atoms in this compound suggest its potential utility in the synthesis of specialty chemicals, including dyes and pigments.

Fluorinated motifs are increasingly being incorporated into the structure of organic dyes to tune their photophysical properties, such as absorption and emission wavelengths, and to enhance their stability. nih.gov For example, the introduction of fluorine into rhodamine and BODIPY dyes has been shown to modify their spectral characteristics. nih.gov

Due to the limited availability of specific scientific data for the chemical compound "this compound" in the public domain, a detailed article focusing solely on its specific applications as a precursor for conductive polymers, advanced plastics, or as a building block for complex molecular architectures cannot be generated at this time.

Extensive searches have yielded information on structurally related but distinct compounds, including:

1-Chloro-4-[2-(2-fluorophenyl)ethyl]benzene nih.gov

1-Chloro-4-ethylbenzene nist.govchembk.com

1-Ethyl-4-fluorobenzene cymitquimica.com

1-Chloro-2-fluorobenzene nih.gov

1-Ethyl-2-fluorobenzene bldpharm.com

Therefore, the requested article with the specified outline and content cannot be produced with the currently available information. Further research or access to more specialized chemical databases would be required to provide a comprehensive and accurate report on "this compound."

Environmental Aspects and Analytical Methodologies for Halogenated Ethylfluorobenzenes

Environmental Fate and Transformation Mechanisms

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. For halogenated aromatic compounds like 1-Chloro-4-ethyl-2-fluorobenzene, key factors include their resistance to degradation and their physical properties that govern movement through air, water, and soil.

Persistence and Degradation Pathways of Halogenated Aromatics in Environmental Compartments

Halogenated aromatic compounds are a class of chemicals known for their stability and, consequently, their persistence in the environment. nih.govnih.gov Many of these substances resist breakdown by soil bacteria and can accumulate in the food chain. nih.govncert.nic.in Their stability is attributed to the strong carbon-halogen bonds and the aromatic ring structure.

Biological degradation, when it occurs, is a crucial process for eliminating these compounds from the environment. nih.gov The degradation pathways are highly dependent on environmental conditions, particularly the presence or absence of oxygen.

Aerobic Degradation: Under aerobic conditions, microorganisms can initiate the breakdown of chlorinated benzenes by using enzymes such as chlorobenzene dioxygenase. ethz.ch This enzymatic attack typically introduces hydroxyl groups onto the aromatic ring, forming a dichlorocatechol intermediate, which is then further degraded through a modified ortho pathway. ethz.ch While specific pathways for this compound are not extensively documented, the degradation is expected to follow similar initial steps observed with other halogenated aromatics.

Anaerobic Degradation: In anaerobic environments, such as deep sediments, a process known as reductive dechlorination can occur. ethz.ch This involves the removal of halogen atoms, which are replaced by hydrogen. For instance, some microbial consortia can transform 1,4-dichlorobenzene into monochlorobenzene and subsequently to benzene (B151609). ethz.ch

The presence of multiple different halogens (chlorine and fluorine) on the benzene ring of this compound likely influences its susceptibility to microbial degradation, potentially making it more recalcitrant than its monochlorinated counterparts.

Volatility and Atmospheric Transport of Fluorinated Compounds

The physical properties of halogenated compounds significantly influence their distribution in the environment. researchgate.net Fluorinated organic compounds, in particular, exhibit properties that can facilitate their atmospheric transport. dioxin20xx.org

Generally, fluorinated compounds have higher vapor pressures compared to their non-fluorinated hydrocarbon equivalents, making them more volatile. dioxin20xx.org This volatility allows them to partition from soil and water into the atmosphere. researchgate.net Once in the atmosphere, these persistent compounds can be transported over long distances, leading to their presence in regions far from their original source. nih.gov

As a halogenated volatile organic compound (VOC), this compound is susceptible to release into the atmosphere. researchgate.netnih.gov Studies on other volatile fluorinated substances, such as fluorotelomer alcohols, have shown that their atmospheric concentrations can increase with altitude, demonstrating the potential for long-range transport. nih.gov The combination of chemical persistence and volatility suggests that compounds like this compound could contribute to the global distribution of halogenated pollutants. researchgate.net

Advanced Analytical Detection and Characterization

Accurate identification and quantification of halogenated compounds in environmental samples require sophisticated analytical techniques. A combination of spectroscopic and chromatographic methods is typically employed to achieve the necessary sensitivity and selectivity.

Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry) in Structural Characterization

Spectroscopic methods are indispensable for elucidating the precise molecular structure of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum would show distinct signals for the ethyl group protons (a quartet and a triplet) and the aromatic protons, with coupling patterns influenced by the adjacent fluorine and chlorine atoms. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, with the carbon atoms bonded to or near the fluorine atom exhibiting characteristic C-F coupling constants.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule based on their absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and strong absorptions in the fingerprint region associated with the C-Cl and C-F stretching vibrations. nist.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. A key feature in the mass spectrum of a chlorinated compound is the presence of an M+2 peak. libretexts.org This arises from the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which exist in a natural abundance ratio of approximately 3:1. libretexts.org Consequently, the molecular ion region for this compound would show two peaks separated by two mass units, with the peak corresponding to the ³⁷Cl isotope (M+2) having about one-third the intensity of the peak for the ³⁵Cl isotope (M+). libretexts.orglibretexts.org Common fragmentation patterns for alkylbenzenes include the loss of alkyl groups. core.ac.uk

Interactive Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Feature | Description |

| ¹H NMR | Aromatic Protons | Multiple signals in the aromatic region (approx. 6.9-7.4 ppm), with complex splitting due to H-H and H-F coupling. |

| Ethyl Group (CH₂) | A quartet signal due to coupling with the adjacent CH₃ protons. | |

| Ethyl Group (CH₃) | A triplet signal due to coupling with the adjacent CH₂ protons. | |

| ¹³C NMR | Aromatic Carbons | Six distinct signals, with carbons near fluorine showing large C-F coupling constants (JCF). |

| Ethyl Group Carbons | Two distinct signals for the CH₂ and CH₃ groups. | |

| IR Spectroscopy | C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ |

| C-H Stretch (Aliphatic) | ~2975-2850 cm⁻¹ | |

| C=C Stretch (Aromatic) | ~1600-1450 cm⁻¹ | |

| C-F Stretch | ~1250-1000 cm⁻¹ | |

| C-Cl Stretch | ~850-550 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | Peak corresponding to the molecular weight (C₈H₈³⁵ClF). |

| Isotope Peak (M+2) | Peak at M+2 with ~33% the intensity of the M⁺ peak, characteristic of one chlorine atom. | |

| Key Fragment | Loss of an ethyl group leading to a significant fragment ion. |

Chromatographic Methods (e.g., Gas Chromatography-Mass Spectrometry) for Detection and Quantification in Environmental Samples

Chromatographic methods are essential for separating individual components from complex environmental mixtures, allowing for their subsequent identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is the benchmark technique for the analysis of volatile and semi-volatile halogenated organic compounds in environmental samples such as water, soil, and air. tandfonline.comnih.govmdpi.com

The standard procedure for water analysis involves several steps:

Sample Preparation: For volatile compounds in water, a purge-and-trap system is commonly used. usgs.govepa.gov An inert gas is bubbled through the water sample, stripping the volatile organic compounds, which are then collected on a sorbent trap.

Separation: The trapped compounds are thermally desorbed onto a capillary gas chromatography column. usgs.gov The column separates the compounds based on their boiling points and interactions with the column's stationary phase.

Detection and Quantification: The separated compounds elute from the column and enter a mass spectrometer, which acts as the detector. shimadzu.com The MS provides a mass spectrum for each compound, allowing for positive identification based on its unique fragmentation pattern and retention time. usgs.gov

In addition to MS, other detectors can be used with GC. The Electron Capture Detector (ECD) is particularly well-suited for analyzing halogenated pollutants due to its high sensitivity and selectivity for electronegative compounds. gcms.czresearchgate.net

Interactive Table 2: Analytical Methods for Halogenated Ethylfluorobenzenes

| Method | Principle | Application |

| Purge and Trap GC-MS | Volatiles are purged from a liquid sample, trapped on a sorbent, and analyzed by GC-MS. | Standard method (e.g., EPA Method 524.2) for detecting volatile organic compounds, including halogenated aromatics, in drinking and groundwater. epa.gov |

| GC-ECD | Separation by gas chromatography followed by detection using an Electron Capture Detector. | Highly sensitive for quantifying trace levels of halogenated compounds in environmental samples. gcms.cz |

| Headspace GC-MS | Analysis of the vapor phase in equilibrium with a solid or liquid sample. | Used for determining volatile compounds in various matrices, including soil and water. dioxin20xx.org |

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 1-chloro-4-ethyl-2-fluorobenzene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Synthetic Pathways : Start with halogenation of ethylbenzene derivatives. For example, fluorination of 1-chloro-4-ethylbenzene using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions, followed by purification via fractional distillation .

- Optimization : Monitor reaction progress using GC-MS to track intermediate formation. Adjust temperature (typically 0–50°C) and stoichiometry to minimize side products like dihalogenated byproducts .

- Purification : Use column chromatography with silica gel and hexane/ethyl acetate (95:5) to isolate the target compound. Confirm purity via NMR (¹H/¹³C) and FTIR, focusing on C-F (1080–1120 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .

Q. Q2. How should researchers handle discrepancies in reported physicochemical properties (e.g., boiling point, solubility) for this compound?

Methodological Answer:

- Data Validation : Cross-reference experimental measurements (e.g., DSC for melting point, HPLC for solubility) with computational models like COSMO-RS or QSPR to resolve contradictions .

- Contextual Factors : Note that substituent positions (ethyl at para, chloro and fluoro at ortho/meta) significantly affect properties. For example, ethyl groups increase hydrophobicity, altering solubility in polar solvents .

- Documentation : Report all experimental conditions (e.g., solvent grade, humidity) to enable reproducibility. Use IUPAC guidelines for standardized property reporting .

Advanced Research Questions

Q. Q3. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Modeling Tools : Employ DFT (Density Functional Theory) to calculate activation energies for bond cleavage (e.g., C-Cl vs. C-F). Software like Gaussian or ORCA can simulate transition states .

- Substituent Effects : The electron-withdrawing fluoro group meta to chloro enhances electrophilicity at the chloro position, favoring oxidative addition with palladium catalysts .

- Experimental Validation : Compare predicted reactivity with empirical data using controlled reactions with Pd(PPh₃)₄ and arylboronic acids. Monitor regioselectivity via LC-MS .

Q. Q4. What strategies mitigate risks when toxicity or environmental impact data for this compound are unavailable?

Methodological Answer:

- Analog-Based Assessment : Use read-across methods with structurally similar compounds (e.g., 1-chloro-4-fluorobenzene) to infer toxicity. Prioritize analogs with validated ecotoxicological profiles (e.g., LC50 for Daphnia magna) .

- Precautionary Measures : Implement closed-system handling, fume hoods, and PPE (nitrile gloves, respirators with organic vapor cartridges) as per TCI America’s safety protocols .

- Waste Management : Neutralize halogenated byproducts with alkaline hydrolysis (NaOH/ethanol) before disposal, ensuring compliance with EPA guidelines .

Q. Q5. How can researchers design experiments to resolve contradictory data on the compound’s stability under oxidative conditions?

Methodological Answer:

- Controlled Stress Testing : Expose the compound to accelerated oxidation (e.g., H₂O₂/Fe²⁺ Fenton reagent) at varying pH (3–9) and temperatures (25–60°C). Monitor degradation via GC-MS for products like chlorophenols or fluorinated acids .

- Mechanistic Probes : Use radical scavengers (e.g., BHT) to identify whether degradation is radical-mediated. Compare kinetics under inert (N₂) vs. aerobic conditions .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate degradation pathways with substituent electronic effects (Hammett constants for -Cl, -F, -C₂H₅) .

Specialized Analytical Questions

Q. Q6. What advanced techniques are critical for characterizing trace impurities in this compound?

Methodological Answer:

- Hyphenated Methods : Use GC×GC-TOF/MS or HPLC-QTOF to resolve co-eluting impurities. For halogenated contaminants, employ ECD (Electron Capture Detection) for enhanced sensitivity .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., D₅-ethyl group) as internal standards to quantify impurities via isotope dilution mass spectrometry .

- Structural Elucidation : Combine 2D NMR (HSQC, HMBC) to assign impurity structures, focusing on coupling patterns between ethyl protons and aromatic fluorines .

Q. Q7. How can researchers address challenges in quantifying this compound in environmental matrices?

Methodological Answer:

- Sample Preparation : Use SPE (Solid-Phase Extraction) with C18 cartridges for aqueous samples. For soil/sediment, employ Soxhlet extraction with dichloromethane .

- Detection Limits : Optimize GC-ECD or LC-MS/MS parameters (e.g., collision energy for MRM transitions) to achieve sub-ppb detection. Validate recovery rates (70–120%) using spiked blanks .

- Matrix Effects : Apply standard addition methods to correct for signal suppression/enhancement in complex matrices like wastewater .

Safety and Compliance

Q. Q8. What are the critical safety protocols for handling this compound in academic laboratories?

Methodological Answer:

- Engineering Controls : Use local exhaust ventilation (LEV) and explosion-proof refrigerators for storage. Avoid glassware without PTFE seals to prevent vapor leakage .

- Emergency Response : For spills, apply absorbent materials (vermiculite) and neutralize residues with 10% sodium bicarbonate. Decontaminate PPE before reuse .

- Training : Require mandatory training on halogenated aromatic compound handling, including emergency shower/eyewash drills and SDS review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.